Cas no 1807063-91-7 (2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine)

2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with significant utility in agrochemical and pharmaceutical applications. Its structure, featuring chloro, difluoromethyl, methoxy, and trifluoromethyl substituents, imparts unique reactivity and stability, making it a versatile intermediate in synthetic chemistry. The presence of multiple fluorine atoms enhances lipophilicity and metabolic resistance, which is advantageous in the development of bioactive compounds. This compound is particularly valuable for constructing advanced heterocyclic frameworks due to its selective reactivity at the 2- and 4-positions. Its high purity and well-defined chemical properties ensure consistent performance in research and industrial processes.
2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine structure
1807063-91-7 structure
Product Name:2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine
CAS No:1807063-91-7
MF:C8H5ClF5NO
MW:261.576418638229
CID:4867452
Update Time:2025-10-29

2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H5ClF5NO/c1-16-3-2-15-6(9)4(7(10)11)5(3)8(12,13)14/h2,7H,1H3
    • InChI Key: JHKVYGKEQQDXSY-UHFFFAOYSA-N
    • SMILES: ClC1C(C(F)F)=C(C(F)(F)F)C(=CN=1)OC

Computed Properties

  • Exact Mass: 260.9979823 g/mol
  • Monoisotopic Mass: 260.9979823 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 261.57
  • XLogP3: 3.3
  • Topological Polar Surface Area: 22.1

2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029052610-250mg
2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine
1807063-91-7 97%
250mg
$969.60 2022-03-31
Alichem
A029052610-500mg
2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine
1807063-91-7 97%
500mg
$1,711.50 2022-03-31
Alichem
A029052610-1g
2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine
1807063-91-7 97%
1g
$3,069.40 2022-03-31

Additional information on 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine

Professional Introduction to 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine (CAS No. 1807063-91-7)

2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine, with the CAS number 1807063-91-7, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic compound features a pyridine core substituted with multiple functional groups, including a chloro group, a difluoromethyl group, a methoxy group, and a trifluoromethyl group. These substituents contribute to its unique chemical properties and make it a valuable intermediate in the synthesis of various bioactive molecules.

The compound's structure is highly versatile, allowing for further functionalization and modification. The presence of the chloro group provides a reactive site for nucleophilic substitution reactions, while the difluoromethyl and trifluoromethyl groups enhance its lipophilicity and metabolic stability. These characteristics are particularly important in drug design, where optimizing pharmacokinetic properties is crucial for achieving therapeutic efficacy.

In recent years, there has been growing interest in the development of novel pyridine derivatives as pharmacological agents. The specific arrangement of substituents in 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine makes it a promising candidate for further investigation. For instance, studies have shown that pyridine-based compounds can exhibit potent activity against various biological targets, including enzymes and receptors involved in inflammatory and infectious diseases.

The methoxy group in the molecule also plays a critical role in modulating its biological activity. Methoxy-substituted pyridines have been reported to enhance binding affinity and selectivity in drug-like molecules. This is particularly relevant in the context of developing targeted therapies, where precise interaction with biological targets is essential for minimizing side effects.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict the binding modes and interactions of 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine with biological targets. This approach has accelerated the discovery of novel pharmacophores and has led to the identification of several promising lead compounds.

The synthesis of 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine involves multi-step organic transformations, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, has significantly improved the accessibility of this compound. These advancements have not only facilitated its use in academic research but also hold potential for industrial applications.

In the realm of medicinal chemistry, the development of new synthetic routes is continuously evolving. The demand for high-quality intermediates like 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine underscores the importance of innovative synthetic strategies. Researchers are increasingly exploring green chemistry principles to develop more sustainable and environmentally friendly synthetic processes.

The application of this compound extends beyond academic research into industrial settings. Pharmaceutical companies are actively exploring its potential as a building block for novel drugs. The combination of its structural features and reactivity makes it an attractive candidate for further development into therapeutic agents with improved pharmacological profiles.

The role of computational tools in drug discovery cannot be overstated. Advanced software platforms enable researchers to analyze complex molecular interactions and predict the behavior of compounds like 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine in various biological systems. This integration of computational methods with experimental approaches has significantly enhanced the efficiency of drug development pipelines.

The future prospects for 2-Chloro-3-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine are promising, given its unique structural attributes and potential applications. As research continues to uncover new biological activities and synthetic possibilities, this compound is likely to play an increasingly important role in pharmaceutical innovation.

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